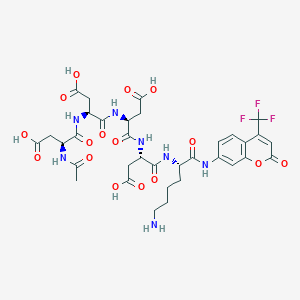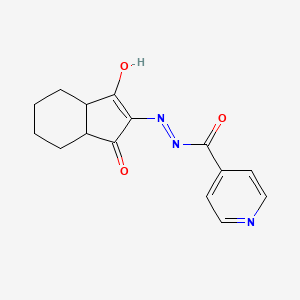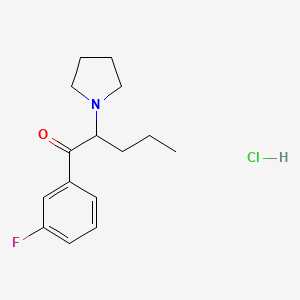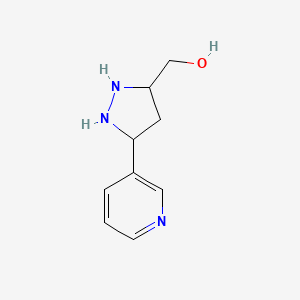
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, carboxymethyl, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during intermediate steps.
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Deprotection: Removing protecting groups under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.
Automated Synthesis: Implementing automated synthesis techniques to ensure reproducibility and efficiency.
Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of amino groups to form nitro or nitroso derivatives.
Reduction: Reduction of carbonyl groups to form alcohols or amines.
Substitution: Nucleophilic substitution reactions at the acetamido or chromenyl groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: NH₃ (ammonia), RNH₂ (amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,6S,9S,12S,15S)-3-acetamido-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the chromenyl group.
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the trifluoromethyl group.
Uniqueness
The presence of the chromenyl and trifluoromethyl groups in the compound makes it unique, potentially enhancing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C34H40F3N7O16 |
|---|---|
Molekulargewicht |
859.7 g/mol |
IUPAC-Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55)(H,41,57)(H,42,56)(H,43,59)(H,44,58)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
ZNCQDQAABHHMCO-YFNVTMOMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Kanonische SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)

![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)



![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)

